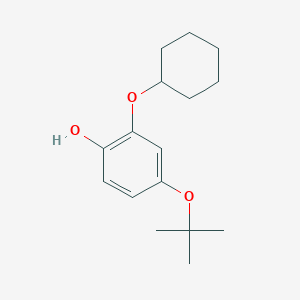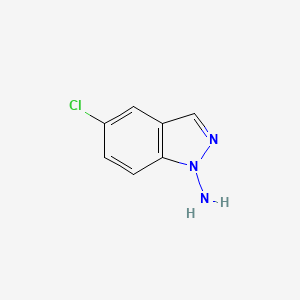
2-Bromo-4-cyclopropoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-cyclopropoxypyrimidine is a heterocyclic organic compound that contains a bromine atom and a cyclopropoxy group attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are important in various biological processes. The presence of the bromine atom and the cyclopropoxy group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxypyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 4-cyclopropoxypyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-cyclopropoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropoxypyrimidine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Aplicaciones Científicas De Investigación
2-Bromo-4-cyclopropoxypyrimidine has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-cyclopropoxypyrimidine depends on its specific application and the target it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The cyclopropoxy group can also influence the compound’s reactivity and interactions with biological targets by providing steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Bromo-4-ethoxypyrimidine: Contains an ethoxy group instead of a cyclopropoxy group.
2-Chloro-4-cyclopropoxypyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-4-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H7BrN2O |
|---|---|
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
2-bromo-4-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H7BrN2O/c8-7-9-4-3-6(10-7)11-5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
LMRYBNYJBCSERL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)

![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)










